4-(Pentafluoroethyl)benzene-1,2-diamine
Description
Significance of Aryl Diamines as Synthetic Precursors
Aryl diamines are a cornerstone of modern synthetic chemistry, serving as indispensable precursors for a vast array of organic compounds. Their utility stems from the presence of two nucleophilic amino groups attached to an aromatic ring, which can participate in a wide range of chemical transformations. These reactions include, but are not limited to, polymerization, cyclization, and cross-coupling reactions.
Historically, aryl diamines have been pivotal in the production of high-performance polymers such as polyimides and polyamides, which are prized for their exceptional thermal stability and mechanical strength. In the realm of medicinal chemistry, the ortho-phenylenediamine scaffold is a key component in the synthesis of various heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, many of which exhibit significant biological activity. Furthermore, aryl diamines are frequently employed as ligands in coordination chemistry, where they can form stable complexes with various metal ions, leading to catalysts with unique reactivity and selectivity.
Role of Perfluoroalkyl Substituents in Modulating Aromatic System Reactivity
The introduction of a perfluoroalkyl group, such as the pentafluoroethyl moiety in 4-(Pentafluoroethyl)benzene-1,2-diamine, dramatically alters the electronic landscape of the aromatic ring. Perfluoroalkyl groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This inductive effect has several important consequences for the reactivity of the aromatic system.
Firstly, the electron-withdrawing nature of the perfluoroalkyl group deactivates the aromatic ring towards electrophilic substitution reactions. Conversely, it activates the ring for nucleophilic aromatic substitution, a property that can be exploited in the synthesis of highly functionalized aromatic compounds. Secondly, the presence of a perfluoroalkyl substituent can significantly impact the acidity of nearby functional groups. For instance, the amino groups in this compound are expected to be less basic compared to their non-fluorinated counterparts.
From a physicochemical perspective, perfluoroalkyl groups are known to enhance the lipophilicity of a molecule, which can improve its solubility in nonpolar solvents and its ability to cross biological membranes. Moreover, the carbon-fluorine bond is exceptionally strong, rendering perfluoroalkylated compounds more resistant to metabolic degradation. This increased metabolic stability is a highly desirable trait in the design of new pharmaceuticals and agrochemicals. tandfonline.com
Overview of Research Trajectories for this compound
While specific research on this compound is still emerging, its molecular architecture suggests several promising avenues for future investigation. The combination of a reactive diamine functionality and a bulky, electron-withdrawing pentafluoroethyl group makes it a valuable building block for the synthesis of novel and highly functionalized molecules.
Data on this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1383841-11-9 |
| Molecular Formula | C₈H₇F₅N₂ |
| Molecular Weight | 226.15 g/mol |
| Predicted Boiling Point | 246.1 ± 40.0 °C |
| Predicted Density | 1.459 ± 0.06 g/cm³ |
Data sourced from publicly available chemical databases.
Potential research trajectories for this compound include:
Synthesis of Novel Heterocycles: The ortho-diamine functionality is a well-established precursor for a variety of heterocyclic systems. The reaction of this compound with dicarbonyl compounds, for instance, could lead to novel quinoxalines. Similarly, cyclization with carboxylic acids or their derivatives could yield benzimidazoles bearing a pentafluoroethyl substituent. These new fluorinated heterocycles could be screened for potential biological activities.
Development of Advanced Polymers: The incorporation of this compound into polymer backbones could lead to materials with enhanced properties. For example, polyimides derived from this diamine may exhibit improved thermal stability, chemical resistance, and lower dielectric constants, making them suitable for applications in microelectronics and aerospace.
Ligand Development for Catalysis: The diamine can be utilized to synthesize novel ligands for transition metal catalysis. The electronic properties of the pentafluoroethyl group could modulate the catalytic activity and selectivity of the metal center, potentially leading to new and more efficient catalytic systems for various organic transformations.
Agrochemical and Pharmaceutical Research: Given that a significant portion of modern agrochemicals and pharmaceuticals contain fluorine, this compound serves as a valuable starting material for the synthesis of new bioactive compounds. chinesechemsoc.org The pentafluoroethyl group can enhance metabolic stability and cell permeability, potentially leading to more effective and durable active ingredients. tandfonline.com
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2/c9-7(10,8(11,12)13)4-1-2-5(14)6(15)3-4/h1-3H,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNDQGBBQRMUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pentafluoroethyl Benzene 1,2 Diamine
Classical Synthetic Approaches to Aromatic Diamines
The synthesis of aromatic diamines has a long history in organic chemistry, with several well-established methods. These classical routes typically involve the reduction of nitroaromatic precursors or multi-step conversions from readily available substituted benzenes.
Reduction of Nitroaromatic Precursors
The most common and direct method for the synthesis of aromatic diamines is the reduction of the corresponding dinitroaromatic compounds. In the context of 4-(pentafluoroethyl)benzene-1,2-diamine, the key intermediate would be 4-(pentafluoroethyl)-1,2-dinitrobenzene. The reduction of the two nitro groups to amino groups can be achieved using a variety of reducing agents.
Catalytic hydrogenation is a widely employed method, utilizing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. sciencemadness.org This method is often clean and efficient, yielding the desired diamine with water as the primary byproduct. Another classical approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). sciencemadness.org While effective, these methods can sometimes require tedious workup procedures to remove metal salts.
| Reducing Agent | Catalyst/Conditions | Solvent | Comments |
| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol, Methanol | Clean reaction, high yield. |
| Hydrogen (H₂) | Raney Nickel | Ethanol, Methanol | Effective, may require careful handling of the catalyst. |
| Tin (Sn) | Hydrochloric Acid (HCl) | - | Classical method, effective but workup can be cumbersome. |
| Iron (Fe) | Hydrochloric Acid (HCl) | - | Cost-effective alternative to tin. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | Water, Ethanol | Can be used for selective reduction in some cases. |
Multi-Step Conversions from Substituted Benzenes
An alternative classical strategy involves a multi-step sequence starting from a simpler, substituted benzene (B151609) derivative. This approach offers flexibility in introducing the desired functional groups in a controlled manner. A plausible synthetic sequence for this compound could begin with a suitable benzene derivative, followed by the introduction of the amino groups or their precursors, and finally the pentafluoroethyl group, or vice versa.
One potential pathway starts with the nitration of a benzene ring, followed by separation of the desired isomer, subsequent functional group manipulations, and finally reduction of the nitro groups. For instance, starting from a halogenated benzene could allow for nucleophilic aromatic substitution to introduce other functionalities before the key nitration and reduction steps. The specific sequence of reactions would be highly dependent on the directing effects of the substituents and the compatibility of the functional groups with the reaction conditions.
Strategies for Pentafluoroethyl Group Introduction
The introduction of the pentafluoroethyl (C₂F₅) group onto an aromatic ring is a critical step in the synthesis of the target molecule. This can be achieved either after the formation of the diamine (post-amination) or by using a building block that already contains the pentafluoroethyl group (pre-functionalized).
Post-Amination Perfluoroalkylation Techniques
Introducing the pentafluoroethyl group after the formation of the benzene-1,2-diamine core presents a challenge due to the reactivity of the amino groups. However, with appropriate protection of the amino functionalities, direct perfluoroalkylation can be a viable strategy.
One promising method is the copper-mediated perfluoroalkylation of anilines. This reaction typically involves treating an aniline (B41778) derivative with a perfluoroalkyl iodide in the presence of a copper(I) salt. While this method has been demonstrated for the perfluoroalkylation of anilines, its application to a protected o-phenylenediamine (B120857) would require careful optimization of reaction conditions to achieve the desired regioselectivity at the 4-position.
Pre-functionalized Building Block Assembly
A more convergent and often more efficient approach involves the use of a pre-functionalized building block that already contains the pentafluoroethyl group. In this strategy, the synthesis would commence with (pentafluoroethyl)benzene. The key step would then be the regioselective introduction of two nitro groups at the 1- and 2-positions of the benzene ring.
The directing effect of the pentafluoroethyl group in electrophilic aromatic substitution is a crucial factor. Perfluoroalkyl groups are generally considered to be electron-withdrawing and deactivating, and they tend to direct incoming electrophiles to the meta-position. This would mean that direct dinitration of (pentafluoroethyl)benzene might not favor the formation of the desired 1,2-dinitro isomer. However, under specific reaction conditions or with the use of specialized nitrating agents, it might be possible to achieve a workable yield of the 4-(pentafluoroethyl)-1,2-dinitrobenzene precursor. Subsequent reduction of this dinitro compound would then yield the final product.
Advanced Synthetic Protocols
Modern organic synthesis has seen the development of novel and powerful methods for the formation of carbon-fluorine bonds and for the construction of complex aromatic systems. These advanced protocols offer potential advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical methods.
Visible-light photoredox catalysis has emerged as a powerful tool for the introduction of perfluoroalkyl groups onto aromatic and heteroaromatic rings. nih.gov This method often utilizes a photocatalyst that, upon irradiation with visible light, can generate a perfluoroalkyl radical from a suitable precursor. This radical can then engage in a reaction with an aromatic substrate to form the desired perfluoroalkylated product. The application of photoredox catalysis to either a protected benzene-1,2-diamine or a suitable precursor could provide a more direct and efficient route to this compound. The mild reaction conditions associated with photoredox catalysis are often compatible with a wide range of functional groups, making it an attractive strategy for complex molecule synthesis.
| Method | Catalyst/Reagent | Key Features |
| Copper-Mediated Perfluoroalkylation | Copper(I) salts, Perfluoroalkyl iodide | Applicable to aniline derivatives, requires protection of amino groups. |
| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), Perfluoroalkyl source | Mild reaction conditions, high functional group tolerance. |
Catalytic Approaches in C-F Bond Formation or Modification
The formation of aromatic C-F bonds is a challenging yet crucial step in organofluorine chemistry, often requiring advanced catalytic systems. nih.gov Transition metal-catalyzed reactions, in particular, have become indispensable for both the creation and selective modification of C-F bonds.
A primary strategy for introducing fluorine into an aromatic ring is through palladium-catalyzed nucleophilic fluorination. The general catalytic cycle for this process involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex. nih.gov This is followed by a ligand exchange with a fluoride source, and the cycle is completed by reductive elimination to form the C-F bond and regenerate the catalyst. nih.gov For polyfluorinated compounds, modification of existing C-F bonds is often more practical. Catalytic C-F activation allows for the selective transformation of these bonds into other functional groups. For instance, nickel and copper complexes have been effectively used to catalyze the hydrodefluorination (HDF) of multifluoro-aromatics. mdpi.com In some systems, pentafluoro-arenes bearing electron-withdrawing groups exhibit high reactivity, enabling the selective formation of tetrafluoroarene products. mdpi.com
Furthermore, C-F activation can be harnessed to form new carbon-carbon bonds. Suzuki-type cross-coupling reactions, traditionally used for C-Br or C-I bonds, have been adapted for perfluorinated arenes like octafluorotoluene. semanticscholar.orgfigshare.com This demonstrates a powerful method for building molecular complexity from polyfluorinated scaffolds.
| Catalytic System | Reaction Type | Description | Reference |
|---|---|---|---|
| Palladium(0) Complexes | C-F Bond Formation | Catalyzes nucleophilic fluorination of aryl halides/triflates via an oxidative addition/reductive elimination pathway. nih.gov | nih.gov |
| Nickel(II) Complexes | C-F Bond Activation/Coupling | Used for coupling reactions between Grignard reagents and fluoro-aromatics. mdpi.com | mdpi.com |
| Copper Complexes | C-F Bond Activation/Modification | Catalyzes the hydrodefluorination (HDF) of polyfluorinated aromatics. mdpi.com | mdpi.com |
| Palladium/Phosphine Ligands | C-F Activation/C-C Coupling | Enables Suzuki-type cross-coupling reactions on perfluorinated arenes. semanticscholar.orgfigshare.com | semanticscholar.orgfigshare.com |
Green Chemistry Principles in Diamine Synthesis
The synthesis of aromatic diamines is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of renewable resources, and avoidance of hazardous materials. nih.gov Traditional methods for amine synthesis often suffer from low atom economy and the production of significant stoichiometric waste. rsc.org
A prominent green approach is the biosynthesis of diamines using engineered microbial factories, such as Escherichia coli and Corynebacterium glutamicum. nih.govasm.org These biological systems can produce diamines from renewable raw materials, offering a sustainable alternative to petroleum-based chemical refining. asm.org Such bio-based methods are crucial for establishing a sustainable plastics industry, as diamines are important monomers for polyamides. nih.govasm.org
In the realm of chemical catalysis, atom-efficient processes are a key goal. For example, a gold-catalyzed method has been developed for the addition of ammonia to organic compounds, which produces no waste byproducts and proceeds quickly with a very small amount of catalyst. sciencedaily.com Another green strategy involves using carbon dioxide (CO2) as a C1 feedstock for the synthesis of polyureas from diamines, which avoids the use of toxic isocyanates. researchgate.net The development of catalytic routes that convert biomass-derived molecules, such as glycolaldehyde, into various amines and diamines further underscores the shift toward sustainable chemical production. rsc.org
| Aspect | Traditional Methods | Green Chemistry Approaches | Reference |
|---|---|---|---|
| Feedstock | Non-renewable petroleum resources. asm.org | Renewable raw materials (e.g., biomass, glucose). nih.govasm.org | nih.govasm.org |
| Byproducts/Waste | Often generate significant stoichiometric waste. rsc.orgsciencedaily.com | High atom economy with minimal or no waste. sciencedaily.com Biosynthesis can offer cleaner routes. asm.org | rsc.orgasm.orgsciencedaily.com |
| Reagents | May use hazardous reagents like phosgene or isocyanates. researchgate.net | Utilizes benign reagents like CO2 and ammonia, or biocatalysts. sciencedaily.comresearchgate.net | sciencedaily.comresearchgate.net |
| Process | Often multi-step, energy-intensive processes. sciencedaily.com | One-step catalytic reactions, biosynthesis at ambient conditions. nih.govsciencedaily.com | nih.govsciencedaily.com |
Stereoselective Synthesis Considerations for Related Chiral Diamines
While this compound is an achiral molecule, the synthesis of chiral 1,2-diamines is of immense importance in organic chemistry. acs.org These chiral compounds serve as valuable building blocks for biologically active molecules and are widely used as ligands in asymmetric catalysis. rsc.org Therefore, understanding the stereoselective methods for their preparation is relevant for the synthesis of potentially valuable chiral derivatives.
Several catalytic strategies have been developed to control the stereochemistry during the formation of the 1,2-diamine motif. One such method is a copper-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines, which can produce chiral 1,2-diamino synthons as single stereoisomers in high yields. acs.org
Another powerful approach involves a sequence of transition metal-catalyzed reactions. For example, an asymmetric synthesis can be achieved through a sequential process featuring palladium-catalyzed allylic amination to create an enantioenriched intermediate, followed by a diastereoselective rhodium-catalyzed intramolecular aziridination to form the final protected diamine. nih.gov Asymmetric deprotonation using a chiral base is another established technique. The regio- and stereoselective lithiation of unsymmetrical imidazolidines, followed by reaction with an electrophile, leads to chiral 1,2-diamines with high optical purity after hydrolysis. acs.org The development of pluripotent chiral diamine catalysts that are effective in both organic and aqueous media also represents a significant advance, combining stereoselectivity with green chemistry principles. chemrxiv.org
| Method | Catalyst/Reagent System | Key Transformation | Stereochemical Control | Reference |
|---|---|---|---|---|
| Reductive Coupling | Copper Catalyst | Coupling of a chiral allenamide with an aldimine. acs.org | Substrate-controlled, yields single stereoisomers. acs.org | acs.org |
| Sequential Catalysis | Palladium and Rhodium Catalysts | Asymmetric allylic amination followed by intramolecular aziridination. nih.gov | Catalyst-controlled, produces optically active diamines. nih.gov | nih.gov |
| Asymmetric Deprotonation | s-BuLi / (-)-sparteine | Stereoselective lithiation and substitution of an imidazolidine. acs.org | Chiral ligand-induced asymmetry. acs.org | acs.org |
| Asymmetric Addition | Chiral Diamine Ligand | Asymmetric additions in aqueous media. chemrxiv.org | Use of a pluripotent chiral diamine as a catalyst/ligand. chemrxiv.org | chemrxiv.org |
Reactivity and Derivatization Chemistry of 4 Pentafluoroethyl Benzene 1,2 Diamine
Condensation Reactions with Carbonyl Compounds
Ortho-phenylenediamines are versatile building blocks in organic synthesis, primarily utilized in condensation reactions with carbonyl compounds to form a variety of heterocyclic systems. This reactivity is centered on the nucleophilicity of the two adjacent amino groups.
Formation of Heterocyclic Ring Systems (e.g., Benzimidazoles, Quinoxalines, Phenazines)
The reaction of 1,2-diaminobenzenes with various carbonyl compounds is a classical and widely used method for the synthesis of fused nitrogen-containing heterocycles. nih.gov
Benzimidazoles: The condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives is a common route to benzimidazoles. nih.govnuph.edu.uaresearchgate.net The reaction with aldehydes typically proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent aromatization. A variety of catalysts, including acids and oxidizing agents, can be employed to facilitate this transformation. nih.govrsc.org For 4-(pentafluoroethyl)benzene-1,2-diamine, the reaction with an aldehyde would be expected to yield a 5-(pentafluoroethyl)-substituted benzimidazole.
Quinoxalines: Quinoxaline derivatives are readily synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, such as α-diketones. beilstein-journals.orgsid.irchim.it This reaction is often acid-catalyzed and proceeds in a straightforward manner to afford the corresponding quinoxaline. chim.it The reaction of this compound with a 1,2-diketone is anticipated to produce a 6-(pentafluoroethyl)quinoxaline.
Phenazines: The synthesis of phenazines can be achieved through the condensation of o-phenylenediamines with catechols or o-quinones. researchgate.net This reaction involves a double condensation and subsequent oxidation to form the aromatic phenazine (B1670421) ring system. The reaction of this compound with an appropriate 1,2-dicarbonyl compound, such as a substituted o-quinone, would be a viable route to 2-(pentafluoroethyl)phenazine derivatives.
A representative table of expected condensation reactions is provided below.
| Carbonyl Compound | Heterocyclic Product |
| Aldehyde (R-CHO) | 2-R-5-(pentafluoroethyl)-1H-benzimidazole |
| 1,2-Diketone (R-CO-CO-R') | 2,3-R,R'-6-(pentafluoroethyl)quinoxaline |
| o-Quinone | Substituted 2-(pentafluoroethyl)phenazine |
Regioselectivity and Stereoselectivity in Cyclocondensation
In the case of asymmetrically substituted o-phenylenediamines, such as this compound, the condensation with unsymmetrical 1,2-dicarbonyl compounds can potentially lead to the formation of two regioisomers. The regiochemical outcome is influenced by the electronic and steric effects of the substituents on both reactants.
The pentafluoroethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.com This deactivation is expected to reduce the nucleophilicity of the adjacent amino groups. However, the relative nucleophilicity of the two amino groups in this compound will determine the initial site of attack on the carbonyl group and thus the final regioisomeric ratio. It is generally considered that the amino group further away from the electron-withdrawing substituent will be more nucleophilic. Therefore, in reactions with unsymmetrical dicarbonyls, the initial condensation is likely to occur at the 1-amino group, leading to a preferential formation of one regioisomer.
Stereoselectivity is generally not a factor in the formation of the planar aromatic heterocyclic rings of benzimidazoles, quinoxalines, and phenazines.
Nucleophilic Substitution Reactions
Reactivity of Amino Groups with Electrophiles
The amino groups of this compound are nucleophilic and are expected to react with a variety of electrophiles in reactions such as acylation, alkylation, and sulfonylation. mdpi.com However, the strong electron-withdrawing nature of the pentafluoroethyl group will decrease the basicity and nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine (B120857). This reduced reactivity may necessitate harsher reaction conditions or the use of more potent electrophiles to achieve derivatization.
The presence of two amino groups allows for the possibility of mono- or di-substitution, and the reaction conditions can often be controlled to favor one over the other.
Influence of the Pentafluoroethyl Group on Aromatic Ring Activation/Deactivation
The pentafluoroethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. masterorganicchemistry.comnih.gov This has a significant impact on the reactivity of the aromatic ring.
Electrophilic Aromatic Substitution: The pentafluoroethyl group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com Reactions such as nitration, halogenation, and Friedel-Crafts reactions will be significantly slower than for benzene and will require more forcing conditions. The electron-withdrawing nature of the C2F5 group directs incoming electrophiles to the meta-position (relative to the pentafluoroethyl group).
Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing nature of the pentafluoroethyl group activates the aromatic ring towards nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the substituent. researchgate.net However, in this compound, the presence of the two electron-donating amino groups will counteract this effect to some extent, making NAS less favorable than in, for example, pentafluoroethylbenzene.
Redox Chemistry
The redox chemistry of this compound has not been specifically reported. However, the redox behavior of anilines is well-documented. umn.edunih.govrsc.org Anilines can be oxidized to a variety of products, including radical cations, and can undergo polymerization to form conducting polymers.
The presence of the electron-withdrawing pentafluoroethyl group is expected to make the oxidation of the amino groups more difficult, resulting in a higher oxidation potential compared to unsubstituted o-phenylenediamine. nih.gov Conversely, the electron-withdrawing substituent would make the corresponding radical cation more stable. The specific redox products and potentials would need to be determined experimentally.
Oxidation Pathways of the Diamine Moiety
The diamine moiety of aromatic compounds such as o-phenylenediamine (OPD) is susceptible to oxidation, leading to the formation of complex, often colored, products. For this compound, the oxidation pathways are presumed to be analogous to those of OPD, although influenced by the strong electron-withdrawing nature of the pentafluoroethyl group. This substituent is expected to increase the oxidation potential of the molecule, making it more resistant to oxidation compared to its unsubstituted counterpart.
The primary oxidation pathway involves a two-electron oxidation process that leads to dimerization. In the presence of various oxidants (e.g., H₂O₂, metal ions like Cu²⁺, Ag⁺) or under electrochemical conditions, OPD is known to oxidize to the fluorescent and colored compound 2,3-diaminophenazine (DAP), also referred to as oxidized OPD (oxOPD). researchgate.netmdpi.comacs.org This reaction is foundational to many colorimetric and fluorometric assays. acs.org
The mechanism of this transformation is proposed to be a two-step process. It begins with the deprotonation of an amino group, which then attacks the para-position of another diamine molecule. This is followed by a rearrangement of the electron cloud to form the stable, π-conjugated phenazine system. mdpi.com
Recent studies suggest that the oxidation of OPD does not always terminate at the dimer stage. Especially when catalyzed by nanoparticles, the reaction can proceed to form a mixture of polymerized OPD molecules (polyOPDs) with varying oxidation states and degrees of polymerization. nih.gov Therefore, the oxidation of this compound could yield both the corresponding substituted 2,3-diaminophenazine and oligomeric/polymeric materials, depending on the reaction conditions.
Reduction Potential of the Aromatic System and Functional Groups
The reduction potential of an aromatic system is significantly influenced by the nature of its substituents. The pentafluoroethyl (-C₂F₅) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect decreases the electron density of the benzene ring in this compound, making it more susceptible to reduction compared to unsubstituted benzene-1,2-diamine.
The reduction of the aromatic ring itself typically requires harsh conditions. However, the presence of strong electron-withdrawing groups facilitates this process by lowering the energy of the lowest unoccupied molecular orbital (LUMO). Electrochemical studies on fluorinated aromatic carboxylic acids have demonstrated that the fluorine atoms can be reductively cleaved, although reduction of the aromatic ring is also possible. rsc.org For aniline (B41778) derivatives, electron-donating substituents are known to facilitate oxidation, which conversely implies that electron-withdrawing substituents make reduction more favorable. nih.gov
The primary amine functional groups (-NH₂) are generally not reducible under standard electrochemical conditions. Therefore, the primary reduction pathway for this compound would involve the aromatic system or potentially the C-F bonds of the pentafluoroethyl group under specific, highly negative potentials. The precise reduction potential would require experimental determination via techniques like cyclic voltammetry, but it is predicted to be significantly less negative than that of benzene-1,2-diamine.
Functionalization via Amine Derivatization
The two primary amine groups of this compound are nucleophilic centers that readily undergo a variety of derivatization reactions. These reactions allow for the introduction of diverse functional groups, enabling the synthesis of new materials, ligands, and analytically useful compounds.
Acylation and Sulfonylation Reactions
Acylation is the process of introducing an acyl group (R-C=O) into a compound. The primary amines of this compound react with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. tuttee.cochemguide.co.uk Depending on the stoichiometry, either mono- or di-acylated products can be obtained. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (e.g., HCl). google.com
Similarly, sulfonylation involves the introduction of a sulfonyl group (R-SO₂) and is achieved by reacting the diamine with sulfonyl chlorides. This reaction yields sulfonamides, which are known for their chemical stability and presence in many pharmaceutical compounds. organic-chemistry.org The reactivity of the two amine groups allows for the synthesis of mono-sulfonamides, di-sulfonamides, or cyclic sulfonamides, depending on the reagent and conditions.
| Reagent Class | Specific Reagent | Product Type |
|---|---|---|
| Acyl Chloride | Acetyl chloride (CH₃COCl) | Amide |
| Acyl Chloride | Benzoyl chloride (C₆H₅COCl) | Amide |
| Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | Amide |
| Acid Anhydride | Trifluoroacetic anhydride ((CF₃CO)₂O) | Trifluoroacetamide (B147638) |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |
| Sulfonyl Chloride | Methanesulfonyl chloride (MsCl) | Sulfonamide |
Schiff Base Formation and Coordination Chemistry
The primary amine groups of this compound readily condense with the carbonyl group of aldehydes and ketones to form imines, commonly known as Schiff bases. derpharmachemica.com This reaction typically occurs upon heating in an alcoholic solvent, sometimes with acid catalysis. derpharmachemica.com The adjacent nature of the two amine groups allows for the formation of diverse and structurally significant products.
Reaction with Mono-carbonyls: Reaction with two equivalents of a simple aldehyde or ketone (e.g., salicylaldehyde, benzaldehyde) yields a di-imine Schiff base. jocpr.comderpharmachemica.com These products, especially those derived from hydroxy-aldehydes like salicylaldehyde, can act as multidentate ligands capable of forming stable complexes with a wide range of metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)). derpharmachemica.comresearchpublish.comresearchgate.net The ligand typically coordinates to the metal center through the azomethine nitrogen atoms and other donor atoms present. derpharmachemica.com
Reaction with Dicarbonyls: The reaction with dicarbonyl compounds leads to the formation of important heterocyclic systems.
1,2-Dicarbonyls: Reaction with α-dicarbonyls such as benzil (B1666583) or glyoxal (B1671930) results in cyclocondensation to form quinoxalines. researchgate.netyoutube.com
1,3-Dicarbonyls: Reaction with β-dicarbonyls, like acetylacetone (B45752) or other β-ketoesters, can lead to the formation of seven-membered rings (1,5-benzodiazepines) or, via subsequent rearrangement and cleavage, 2-substituted benzimidazoles. researchgate.net
| Carbonyl Reactant Type | Example | Resulting Product Structure |
|---|---|---|
| Aromatic Aldehyde | Salicylaldehyde | Tetradentate Schiff Base Ligand |
| 1,2-Dicarbonyl | Benzil | Quinoxaline |
| 1,3-Dicarbonyl | Acetylacetone | 1,5-Benzodiazepine or Benzimidazole |
| Carboxylic Acid | Acetic Acid (high temp) | Benzimidazole |
Derivatization for Analytical Applications
Derivatization is a crucial step in the analysis of many organic compounds, particularly for techniques like gas chromatography (GC). Primary aromatic amines are often polar and can exhibit poor peak shape and thermal instability during GC analysis. scirp.org Converting the amine groups of this compound into less polar, more stable derivatives can significantly improve chromatographic performance and detection sensitivity. scirp.org
The presence of the pentafluoroethyl group already makes the molecule highly responsive to an Electron Capture Detector (ECD). However, derivatization of the amine groups can enhance volatility for GC-MS analysis.
Common derivatization strategies include:
Acylation: Reaction with fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), produces stable, volatile trifluoroacetamide derivatives that are well-suited for GC-MS analysis. researchgate.net
Schiff Base Formation: Condensation with aldehydes, like benzaldehyde, converts the polar amine groups into non-polar imines, which are more amenable to GC-MS analysis. nih.govresearchgate.net
Silylation: Reaction with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability.
| Derivatizing Reagent | Abbreviation | Derivative Formed | Primary Analytical Technique |
|---|---|---|---|
| Trifluoroacetic anhydride | TFAA | N,N'-bis(trifluoroacetyl) | GC-MS, GC-ECD |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N,N'-bis(trimethylsilyl) | GC-MS |
| Benzaldehyde | - | N,N'-dibenzylidene (Imine) | GC-MS |
| Dansyl chloride | - | N,N'-bis(dansyl) | HPLC-Fluorescence |
Spectroscopic and Advanced Characterization Methodologies
Vibrational SpectroscopyA specific analysis of functional groups using Infrared (IR) spectroscopy requires access to the compound's spectrum, which could not be found.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" of its structure. While specific Raman spectral data for 4-(Pentafluoroethyl)benzene-1,2-diamine is not extensively published, the expected characteristic peaks can be inferred from its structural motifs.
Key molecular vibrations for this compound would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
N-H stretching: The two amine groups would exhibit symmetric and asymmetric stretching vibrations, usually found between 3300 and 3500 cm⁻¹.
C-N stretching: These vibrations are expected in the 1250-1350 cm⁻¹ range.
Aromatic ring vibrations: The benzene (B151609) ring will have several characteristic in-plane and out-of-plane bending and stretching modes, contributing to the fingerprint region of the spectrum (below 1600 cm⁻¹).
C-F stretching: The pentafluoroethyl group will produce strong, characteristic vibrations in the 1100-1400 cm⁻¹ region.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| N-H Stretching | 3300 - 3500 |
| Aromatic C-H Stretching | 3000 - 3100 |
| Aromatic Ring Vibrations | < 1600 |
| C-N Stretching | 1250 - 1350 |
| C-F Stretching | 1100 - 1400 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₇F₅N₂), the theoretical exact mass can be calculated. This precise mass measurement is a critical step in confirming the identity of the synthesized compound, distinguishing it from isomers or other compounds with the same nominal mass. HRMS is a cornerstone technique for the structural elucidation of novel compounds. researchgate.net
| Parameter | Value |
| Molecular Formula | C₈H₇F₅N₂ |
| Theoretical Exact Mass | 226.0556 u |
| Information Obtained | Elemental Composition Confirmation |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to generate product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, fragmentation would likely involve the loss of the pentafluoroethyl group, amine groups, or cleavage of the aromatic ring. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms. nih.govnih.gov This technique is particularly useful for distinguishing between isomers that might have identical high-resolution masses.
| Precursor Ion (M+) | Potential Fragmentation Pathways | Structural Information Gained |
| C₈H₇F₅N₂⁺ | Loss of -C₂F₅, -NH₂, cleavage of benzene ring | Confirmation of functional groups and their connectivity |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions. This provides an unambiguous confirmation of the molecule's solid-state structure and conformation. While a specific crystal structure for this compound is not publicly available, this method remains the gold standard for structural elucidation of crystalline materials. researchgate.netweizmann.ac.ilresearchgate.net
| Parameter Determined | Significance |
| Bond Lengths | Provides information on the nature of chemical bonds. |
| Bond Angles | Defines the geometry of the molecule. |
| Torsional Angles | Describes the conformation of the molecule. |
| Intermolecular Interactions | Reveals how molecules pack in the solid state. |
Elemental Analysis (CHNS) for Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. For this compound (C₈H₇F₅N₂), this analysis provides a quantitative measure of the compound's purity and confirms its elemental composition. This method is a crucial quality control step in chemical synthesis. researchgate.net
| Element | Theoretical Mass % |
| Carbon (C) | 42.49% |
| Hydrogen (H) | 3.12% |
| Nitrogen (N) | 12.38% |
| Fluorine (F) | 42.01% |
Computational and Theoretical Investigations
Quantum Chemical Calculations
No specific Density Functional Theory (DFT) studies on the electronic structure of 4-(Pentafluoroethyl)benzene-1,2-diamine have been found in the reviewed literature. Such studies would be valuable for understanding the electron distribution, molecular orbitals, and the electronic effects of the pentafluoroethyl substituent on the benzene-1,2-diamine core.
There is no available research on the conformational analysis or molecular geometry optimization of this compound. These computational investigations would be crucial for determining the most stable three-dimensional structure of the molecule and understanding the spatial arrangement of its functional groups.
Reaction Mechanism Studies
A search of the scientific literature did not yield any computational studies that elucidate the transition states in the synthetic pathways leading to this compound. Such research would provide insight into the reaction kinetics and help optimize synthetic procedures.
There are no published theoretical studies that predict the reactivity and regioselectivity of this compound in chemical reactions. Computational models could be employed to forecast how this molecule would behave in various chemical environments, guiding its use in further chemical synthesis.
Spectroscopic Property Prediction
No computational predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound have been reported. Theoretical calculations of these properties would be a valuable tool for the characterization and identification of this compound.
Theoretical Calculation of NMR Chemical Shifts
The prediction of nuclear magnetic resonance (NMR) chemical shifts through quantum chemical calculations has become a standard tool for the structural elucidation of organic molecules. nih.gov For this compound, theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated to anticipate its spectral features.
Methodology
A common and effective approach for these calculations involves geometry optimization of the molecule followed by the calculation of NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Density Functional Theory (DFT) is the typical framework for these calculations, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-311+G(d,p), to provide a balance between accuracy and computational cost. researchgate.net The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a fluorine standard like CFCl₃ for ¹⁹F.
Predicted Chemical Shifts
While specific experimental data for this compound is not available in the cited literature, plausible chemical shifts can be predicted based on the known effects of the substituent groups on the benzene (B151609) ring.
¹H NMR: The protons on the aromatic ring are expected to appear in the aromatic region of the spectrum. The electron-donating amino groups (-NH₂) would typically shield the aromatic protons, shifting them to a lower ppm value. Conversely, the electron-withdrawing pentafluoroethyl (-CF₂CF₃) group would deshield adjacent protons, moving them to a higher ppm. The protons of the two amino groups would likely appear as a broad signal, with a chemical shift that can be influenced by solvent and concentration.
¹³C NMR: The carbon atoms of the benzene ring will have distinct chemical shifts influenced by the attached functional groups. The carbons bearing the amino groups are expected to be shielded, while the carbon attached to the pentafluoroethyl group will be significantly deshielded. The carbons within the pentafluoroethyl group itself will also exhibit characteristic shifts.
¹⁹F NMR: The fluorine atoms in the pentafluoroethyl group will give rise to signals in the ¹⁹F NMR spectrum. The chemical shifts of the -CF₂- and -CF₃ groups are expected to be distinct, and their coupling to each other would result in characteristic splitting patterns (a triplet for the -CF₂- and a quartet for the -CF₃ group).
Interactive Data Table: Predicted NMR Chemical Shifts
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic H | 6.5 - 7.5 | Multiplet |
| ¹H | Amine (-NH₂) | 3.0 - 5.0 | Broad Singlet |
| ¹³C | Aromatic C-NH₂ | 135 - 150 | Singlet |
| ¹³C | Aromatic C-CF₂CF₃ | 125 - 140 | Singlet |
| ¹³C | Aromatic C-H | 110 - 125 | Singlet |
| ¹³C | -CF₂- | 115 - 130 | Triplet (from ¹⁹F coupling) |
| ¹³C | -CF₃ | 110 - 125 | Quartet (from ¹⁹F coupling) |
| ¹⁹F | -CF₂- | -105 to -115 | Triplet |
| ¹⁹F | -CF₃ | -80 to -90 | Quartet |
Note: These are estimated values based on general principles and data for similar compounds. Actual experimental values may vary.
Simulation of Vibrational Spectra
The simulation of infrared (IR) and Raman spectra is a valuable computational tool for understanding the vibrational modes of a molecule. cardiff.ac.uk For this compound, these simulations can predict the frequencies of key functional group vibrations, aiding in the interpretation of experimental spectra.
Methodology
The standard approach for simulating vibrational spectra involves performing a frequency calculation on the optimized geometry of the molecule. longdom.org This is typically done using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p). The calculation yields the harmonic vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match them with experimental values, accounting for anharmonicity and other systematic errors in the computational method. longdom.org
Predicted Vibrational Frequencies
The vibrational spectrum of this compound is expected to be characterized by several key vibrational modes:
N-H Stretching: The two amino groups will exhibit symmetric and asymmetric N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually appear in the 1450-1600 cm⁻¹ region. spectroscopyonline.com
C-F Stretching: The pentafluoroethyl group will have strong C-F stretching vibrations, which are typically found in the 1100-1350 cm⁻¹ region.
C-N Stretching: The stretching of the carbon-nitrogen bonds is expected in the 1250-1350 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the benzene ring and typically appear in the 700-900 cm⁻¹ region. spectroscopyonline.com
Interactive Data Table: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretching (asymmetric) | 3400 - 3500 | Medium-Strong | Weak |
| N-H Stretching (symmetric) | 3300 - 3400 | Medium | Weak |
| Aromatic C-H Stretching | 3000 - 3100 | Medium | Strong |
| Aromatic C=C Stretching | 1450 - 1600 | Medium-Strong | Medium-Strong |
| C-N Stretching | 1250 - 1350 | Strong | Medium |
| C-F Stretching | 1100 - 1350 | Very Strong | Medium |
| Aromatic C-H Bending (out-of-plane) | 700 - 900 | Strong | Weak |
Note: These are predicted frequency ranges. The exact position and intensity of the peaks can be influenced by intermolecular interactions in the condensed phase.
Applications in Materials Science and Organic Synthesis
Precursor for Advanced Polymeric Materials
The unique electronic and steric properties of 4-(Pentafluoroethyl)benzene-1,2-diamine make it an attractive monomer for the synthesis of advanced polymeric materials. The incorporation of the bulky and highly fluorinated pentafluoroethyl group into a polymer backbone can significantly modify the resulting material's properties, leading to enhanced thermal stability, improved solubility, lower dielectric constants, and reduced moisture absorption. kpi.uaacs.org
Polymerization Reactions with Diamines to Form Polyimides or Polyamides
Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The two primary amine groups of this compound can readily participate in polycondensation reactions with dianhydrides or diacid chlorides to form the corresponding polyimides and polyamides.
The general reaction for the formation of a polyimide from a diamine and a dianhydride proceeds via a two-step process. First, the diamine and dianhydride react to form a poly(amic acid) precursor. This precursor is then converted to the final polyimide through thermal or chemical imidization. rsc.orgmdpi.com In the case of this compound, the reaction would proceed as follows:
| Reactant 1 | Reactant 2 | Polymer Type |
| This compound | Aromatic Tetracarboxylic Dianhydride (e.g., PMDA, 6FDA) | Polyimide |
| This compound | Aromatic Dicarboxylic Acid Chloride (e.g., Terephthaloyl chloride) | Polyamide |
This table illustrates the potential polymerization reactions involving this compound.
Similarly, polyamides can be synthesized through the polycondensation of this compound with dicarboxylic acid chlorides. researchgate.netcjps.org The resulting fluorinated polyamides are expected to exhibit enhanced solubility and thermal properties compared to their non-fluorinated analogs. researchgate.net
Synthesis of Fluorinated Polymers with Modified Properties
The introduction of the pentafluoroethyl group into the polymer backbone is anticipated to bestow several advantageous properties. Fluorinated polymers are well-known for their exceptional characteristics, including high thermal stability, chemical inertness, low surface energy, and excellent electrical insulating properties. researchgate.netnih.gov
The presence of the -C2F5 group can disrupt the close packing of polymer chains, which in turn can lead to:
Increased Solubility: The bulky nature of the pentafluoroethyl group can reduce intermolecular forces, making the polymer more soluble in common organic solvents. rsc.org This is a significant advantage for polymer processing and film formation.
Lower Dielectric Constant: The incorporation of fluorine atoms generally lowers the dielectric constant of a material. kpi.ua This property is highly desirable for applications in microelectronics, such as insulating layers in integrated circuits.
Reduced Moisture Absorption: Fluorinated polymers are typically hydrophobic, leading to lower moisture uptake, which is crucial for maintaining the electrical and mechanical properties of the material in humid environments. acs.org
| Property | Expected Effect of Pentafluoroethyl Group | Rationale |
| Solubility | Increase | Disruption of polymer chain packing. rsc.org |
| Dielectric Constant | Decrease | Low polarizability of the C-F bond. kpi.ua |
| Thermal Stability | Increase | High bond energy of C-F bonds. nih.govsigmaaldrich.com |
| Moisture Absorption | Decrease | Hydrophobic nature of fluorinated groups. acs.org |
This interactive data table summarizes the expected property modifications in polymers derived from this compound.
Building Block for Heterocyclic Compounds
Ortho-phenylenediamines are pivotal starting materials for the synthesis of a wide array of heterocyclic compounds. The 1,2-diamine functionality provides a reactive scaffold for the construction of various ring systems. This compound serves as a valuable building block for introducing a pentafluoroethyl group into these heterocyclic frameworks, a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.
Synthesis of Fluorinated Benzodiazepine (B76468) Analogues
Benzodiazepines are a class of psychoactive drugs with a core structure composed of a benzene (B151609) ring fused to a diazepine (B8756704) ring. The synthesis of 1,5-benzodiazepines can be readily achieved through the condensation reaction of an o-phenylenediamine (B120857) with a β-dicarbonyl compound or an α,β-unsaturated ketone. ijtsrd.comnih.gov The reaction of this compound with various ketones would be expected to yield novel fluorinated benzodiazepine analogues. morressier.com The incorporation of a pentafluoroethyl group could significantly impact the pharmacological properties of the resulting benzodiazepines. thieme.defigshare.com
Development of Fluoro-substituted Phenazines and Quinone Derivatives
Phenazines are nitrogen-containing heterocyclic compounds with applications in dyes, pigments, and as electronic materials. The reaction of o-phenylenediamines with catechols or quinones is a common method for the synthesis of phenazine (B1670421) derivatives. researchgate.net this compound can be utilized in such reactions to produce novel fluoro-substituted phenazines.
Furthermore, the oxidation of p-phenylenediamines can lead to the formation of quinone derivatives, which are of interest for their biological activity and materials science applications. nih.gov While this compound is an ortho-diamine, its derivatives could potentially undergo transformations to yield novel quinone-like structures.
Role in Catalysis
While the direct catalytic applications of this compound are not extensively documented, its derivatives hold potential in the field of catalysis. Diamines are common ligands in coordination chemistry and can be used to synthesize chiral catalysts for asymmetric synthesis. mdpi.com The electronic properties of the pentafluoroethyl group can influence the catalytic activity of metal complexes derived from this diamine.
Furthermore, fluorinated compounds are increasingly being investigated for their unique roles in organocatalysis. mdpi.com The diamine functionality can serve as a scaffold for the development of new bifunctional organocatalysts. The electron-withdrawing nature of the pentafluoroethyl group could modulate the acidity and hydrogen-bonding capabilities of the amine groups, potentially leading to novel catalytic activities. nih.govmdpi.comacs.org
Ligand Design for Metal-Mediated Transformations
o-Phenylenediamines and their derivatives are versatile precursors for a wide variety of ligands in coordination chemistry. researchgate.net They can form stable complexes with numerous transition metals, acting as bidentate ligands themselves or, more commonly, serving as a scaffold for larger, more complex ligand architectures like Schiff bases or N-heterocyclic carbenes (after cyclization). researchgate.netresearchgate.net The introduction of a pentafluoroethyl group at the 4-position of the benzene ring is expected to profoundly influence the ligand's electronic properties and, consequently, the catalytic activity of its metal complexes.
The -C₂F₅ group is a powerful electron-withdrawing group, significantly more so than a trifluoromethyl (-CF₃) group. This property decreases the electron density on the benzene ring and on the nitrogen atoms of the diamine. As a result, a ligand derived from this compound would be a weaker σ-donor compared to its non-fluorinated counterpart. This modulation of electronic properties is critical in fine-tuning the reactivity of a metal center in catalytic cycles. For instance, in oxidative addition and reductive elimination steps, a more electron-deficient metal center can exhibit altered reaction kinetics and selectivity.
The steric bulk of the pentafluoroethyl group can also play a crucial role in controlling the coordination environment around the metal center, potentially influencing the stereoselectivity of catalytic transformations. nih.gov Furthermore, the high lipophilicity conferred by the fluorinated chain can enhance the solubility of the resulting metal complexes in nonpolar or fluorous solvents, facilitating catalyst recovery and reuse in certain process designs.
| Substituent (at 4-position) | Hammett Parameter (σₚ) | General Electronic Effect | Predicted Impact on Ligand σ-Donation |
|---|---|---|---|
| -H (Hydrogen) | 0.00 | Neutral | Baseline |
| -CH₃ (Methyl) | -0.17 | Electron-Donating | Increased |
| -Cl (Chloro) | +0.23 | Electron-Withdrawing | Decreased |
| -CF₃ (Trifluoromethyl) | +0.54 | Strongly Electron-Withdrawing | Strongly Decreased |
| -C₂F₅ (Pentafluoroethyl) | ~ +0.58 | Very Strongly Electron-Withdrawing | Very Strongly Decreased |
This table illustrates the comparative electronic influence of various substituents on the benzene ring. The Hammett parameter (σₚ) quantifies the electron-donating or electron-withdrawing ability of a substituent at the para position. A more positive value indicates a stronger electron-withdrawing effect, which reduces the electron-donating capacity (σ-donation) of the diamine ligand.
Exploration of Organocatalytic Applications
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Chiral diamines and their derivatives are prominent scaffolds for designing bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously. While specific applications of this compound in this field are not yet documented, its structure suggests potential utility.
The two amino groups can serve as hydrogen-bond donors, a common activation mode in organocatalysis. The acidity of the N-H protons would be significantly increased by the presence of the electron-withdrawing -C₂F₅ group. This enhanced acidity could lead to stronger hydrogen bonding with substrates, potentially increasing reaction rates and influencing stereoselectivity. For instance, in reactions involving carbonyl compounds, a more acidic hydrogen-bond donor can more effectively polarize the C=O bond, rendering it more susceptible to nucleophilic attack.
Intermediates for Dyes and Pigments with Tuned Optical Properties
Aromatic diamines are fundamental intermediates in the synthesis of a vast array of dyes and pigments. nih.gov Specifically, o-phenylenediamines are precursors to various heterocyclic systems, most notably benzimidazoles, which are themselves important chromophores or components of larger dye structures. mdpi.comnih.gov The condensation of this compound with aldehydes or carboxylic acids would yield 5-(pentafluoroethyl)benzimidazoles.
The color and other optical properties of a dye are dictated by its electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Introducing potent electron-withdrawing groups like -C₂F₅ is a well-established strategy for tuning these energy levels. nih.gov
| Parent Chromophore | Substituent Effect | Predicted Change in λₘₐₓ | Potential Application |
|---|---|---|---|
| Benzimidazole-based Azo Dye | Introduction of -C₂F₅ group | Bathochromic shift (shift to longer wavelength) | Specialty Pigments, NIR Dyes |
| Styryl Benzimidazole Dye | Introduction of -C₂F₅ group | Hypsochromic shift (shift to shorter wavelength) | Fluorescent Probes, Optical Brighteners |
| Phenazine Dye (from oxidative dimerization) | Introduction of -C₂F₅ group | Bathochromic shift | Functional Dyes for Electronics |
This table provides a hypothetical illustration of how introducing a pentafluoroethyl group could tune the optical properties of different classes of dyes derivable from this compound. The actual shift depends on the entire molecular structure of the dye.
Q & A
Basic: What are the optimal synthetic routes for 4-(Pentafluoroethyl)benzene-1,2-diamine?
Methodological Answer:
The synthesis of fluorinated diamines typically involves catalytic coupling or multi-step functionalization. For this compound, a plausible route is the reduction of a nitro precursor (e.g., 4-(pentafluoroethyl)-2-nitroaniline) using hydrogenation catalysts (e.g., Pd/C or Raney Ni) under controlled pressure. Alternatively, copper-catalyzed oxidative coupling (as demonstrated for analogous diamines) could be adapted by substituting starting materials with pentafluoroethyl-containing substrates . Key considerations include:
- Protecting groups : Use acetyl or trifluoroacetyl groups to prevent side reactions at the amine sites during fluorination.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of fluorinated intermediates.
- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures removal of unreacted fluorinated byproducts .
Basic: How to characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR spectroscopy : NMR confirms the presence of the pentafluoroethyl group (characteristic splitting patterns at δ -80 to -85 ppm). NMR resolves amine protons (δ 3.5–5.0 ppm, broad) and aromatic protons (δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS or EI-MS verifies the molecular ion peak at m/z 226.15 (CHFN) and fragments corresponding to fluorine loss .
- HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against a certified standard validates purity (>95% as reported) .
Advanced: How to resolve crystallographic disorder in this compound derivatives?
Methodological Answer:
Disorder in the pentafluoroethyl group or amine positions can be addressed using SHELXL:
- Occupancy refinement : Split the disordered atoms into two sites (e.g., 57:43 ratio) and refine occupancy parameters with geometric constraints .
- Thermal parameters : Apply anisotropic displacement parameters (ADPs) to fluorine atoms and restrain isotropic ADPs for overlapping atoms.
- Validation tools : Use Mercury’s Structure Validation suite to check for geometric outliers (e.g., bond lengths, angles) and compare with CSD entries of similar fluorinated diamines .
Advanced: What computational methods predict the fluorescence properties of diamine derivatives?
Methodological Answer:
Fluorescence in diamines arises from conjugated π-systems and electron-withdrawing groups (e.g., pentafluoroethyl). To model this:
- TD-DFT calculations : Optimize the ground-state geometry using B3LYP/6-31G(d), then compute excited states with CAM-B3LYP to predict emission wavelengths (e.g., 370–450 nm for benzimidazole analogs) .
- Solvent effects : Include polarizable continuum models (PCM) for solvent-dependent Stokes shifts.
- Experimental validation : Compare computed spectra with experimental UV-Vis and fluorescence data; discrepancies may indicate aggregation effects or solvent interactions .
Advanced: How to analyze conflicting spectroscopic data in fluorinated diamine synthesis?
Methodological Answer:
Contradictions between NMR, MS, or XRD data often arise from:
- Tautomerism : Use variable-temperature NMR to identify dynamic equilibria (e.g., amine-imine tautomers).
- Impurity identification : LC-MS/MS with collision-induced dissociation (CID) isolates unexpected adducts (e.g., oxidation byproducts).
- Crystallographic cross-check : Solve the crystal structure (if possible) to unambiguously confirm connectivity and substituent positions .
Advanced: What are the applications of this compound in polymer science?
Methodological Answer:
Fluorinated diamines serve as monomers for high-performance polymers:
- Epoxy resins : React with epichlorohydrin to form fluorinated epoxy monomers; the pentafluoroethyl group enhances thermal stability (T > 200°C) and reduces dielectric constants .
- Polyimides : Condense with dianhydrides (e.g., PMDA) to produce films with low water absorption and high chemical resistance. Optimize curing conditions (e.g., 250°C under N) to prevent decomposition .
- Schiff base ligands : Coordinate with transition metals (e.g., Cu) for catalytic or sensing applications; fluorination tunes ligand rigidity and electronic properties .
Advanced: How to handle toxicity and safety during experiments with this compound?
Methodological Answer:
- Toxicity assessment : Refer to analogous compounds (e.g., 3,3'-diaminobenzidine) classified as hazardous (R20/21/22: harmful by inhalation, skin contact, and ingestion) .
- Safety protocols : Use fume hoods, nitrile gloves, and PPE during synthesis. Store under inert atmosphere (N) at 2–8°C to prevent oxidation .
- Waste disposal : Neutralize amine residues with dilute HCl before incineration or specialized chemical waste processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
